[4-(3-Chlorophenyl)piperazino][2-(3-pyridyl)-4-quinolyl]methanone
CAS No.:
Cat. No.: VC14992008
Molecular Formula: C25H21ClN4O
Molecular Weight: 428.9 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C25H21ClN4O |
|---|---|
| Molecular Weight | 428.9 g/mol |
| IUPAC Name | [4-(3-chlorophenyl)piperazin-1-yl]-(2-pyridin-3-ylquinolin-4-yl)methanone |
| Standard InChI | InChI=1S/C25H21ClN4O/c26-19-6-3-7-20(15-19)29-11-13-30(14-12-29)25(31)22-16-24(18-5-4-10-27-17-18)28-23-9-2-1-8-21(22)23/h1-10,15-17H,11-14H2 |
| Standard InChI Key | YUNFLKHRNNLKRL-UHFFFAOYSA-N |
| Canonical SMILES | C1CN(CCN1C2=CC(=CC=C2)Cl)C(=O)C3=CC(=NC4=CC=CC=C43)C5=CN=CC=C5 |
Introduction
Structural Overview
The compound [4-(3-Chlorophenyl)piperazino][2-(3-pyridyl)-4-quinolyl]methanone is characterized by:
-
Core Structure: A methanone (ketone) functional group linking two distinct aromatic systems.
-
Substituents:
-
A 3-chlorophenyl group attached to a piperazine ring.
-
A quinoline ring substituted with a pyridyl group.
-
Molecular Formula and Key Features
-
Molecular Formula: Not explicitly provided but inferred from the name as .
-
Functional Groups:
-
Piperazine ring: Commonly found in bioactive molecules.
-
Quinoline and pyridine rings: Known for their pharmacological importance.
-
Chlorophenyl group: Often enhances lipophilicity and biological activity.
-
Synthesis
While specific synthetic methods for this exact compound are not detailed in the provided sources, general strategies for similar compounds involve:
-
Formation of Piperazine Derivatives:
-
Reacting substituted phenylamines with ethylene glycol derivatives under reflux to form piperazine intermediates.
-
-
Quinoline Substitution:
-
Quinoline derivatives are often prepared via Skraup synthesis or Friedländer condensation.
-
Coupling of quinoline with pyridine groups can be achieved through palladium-catalyzed cross-coupling reactions.
-
-
Ketone Formation:
-
The methanone linkage is typically introduced via Friedel-Crafts acylation or nucleophilic substitution reactions.
-
Example Reaction Scheme
| Step | Reagent/Conditions | Product |
|---|---|---|
| 1 | Chlorophenylamine + Ethylene glycol derivative | Piperazine derivative |
| 2 | Quinoline precursor + Pyridine derivative | Substituted quinoline |
| 3 | Coupling with ketone precursor | Final compound |
Applications and Biological Activity
Compounds with similar structural motifs have been explored for diverse applications:
-
Pharmacological Potential:
-
Piperazine derivatives are widely studied for their roles as central nervous system (CNS) agents, including antipsychotics and antidepressants.
-
Quinoline-based compounds often exhibit antimicrobial, anticancer, and anti-inflammatory properties.
-
-
Drug Design:
-
The combination of piperazine and quinoline scaffolds suggests potential as multi-target drugs.
-
The presence of halogenated phenyl groups (e.g., chlorophenyl) can enhance binding affinity to biological targets.
-
-
Research Context:
Analytical Characterization
To confirm the structure and purity of such compounds, standard analytical techniques are employed:
-
Spectroscopy:
-
NMR (1H, 13C): Identifies chemical shifts corresponding to aromatic protons, methylene groups in piperazine, and the ketone carbon.
-
IR Spectroscopy: Detects functional groups like C=O (ketone) and C-Cl (chlorophenyl).
-
-
Mass Spectrometry (MS):
-
Provides molecular weight and fragmentation patterns to confirm the structure.
-
-
X-Ray Crystallography:
Comparative Data Table
| Property | Value/Description |
|---|---|
| Molecular Weight | Estimated based on structure |
| Solubility | Likely soluble in organic solvents |
| Bioavailability | Enhanced by lipophilic chlorophenyl group |
| Pharmacological Target | CNS receptors, enzymes (hypothetical) |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume